molecular formula C10H9N5 B1530259 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1183360-25-9

4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No.: B1530259
CAS No.: 1183360-25-9
M. Wt: 199.21 g/mol
InChI Key: SPAROXQKHLQKCY-UHFFFAOYSA-N
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Description

Chemical Identity

4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is unambiguously identified by its Chemical Abstracts Service registry number 1183360-25-9. The compound belongs to the class of heterocyclic building blocks and represents a sophisticated molecular architecture incorporating both nitrogen-rich heterocyclic and aromatic nitrile functionalities. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting the precise connectivity and substitution patterns within the molecular framework.

The molecular identity is further established through its relationship to other triazole-containing benzonitrile derivatives. While structurally related compounds such as 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Chemical Abstracts Service number 112809-25-3) exist in the literature, the specific 3-amino substitution pattern distinguishes this compound and imparts unique chemical and biological properties. This substitution pattern creates additional hydrogen bonding capabilities and alters the electronic distribution within the triazole ring system.

The compound's classification as a heterocyclic building block reflects its utility in synthetic chemistry and pharmaceutical development. The presence of multiple nitrogen atoms within the triazole ring, combined with the amino substituent and benzonitrile functionality, provides numerous sites for chemical modification and molecular recognition. This structural complexity makes the compound particularly valuable for structure-activity relationship studies and drug discovery programs targeting various biological pathways.

Table 1: Chemical Identification Parameters

Parameter Value Reference
Chemical Abstracts Service Number 1183360-25-9
Molecular Formula C₁₀H₉N₅
Molecular Weight 199.21 g/mol
Chemical Class Heterocyclic Building Blocks
International Union of Pure and Applied Chemistry Name This compound

Properties

IUPAC Name

4-[(3-amino-1,2,4-triazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-5-8-1-3-9(4-2-8)6-15-7-13-10(12)14-15/h1-4,7H,6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAROXQKHLQKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183360-25-9
Record name 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile
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Preparation Methods

Reaction of 1,2,4-Triazole Salt with α-Halo-Substituted Tolunitrile in Dimethylformamide

A widely documented and industrially favored method involves reacting the sodium salt of 1,2,4-triazole with an α-halo substituted tolunitrile (commonly α-bromo-4-tolunitrile) in the presence of dimethylformamide (DMF) as a solvent. This method is noted for its regioselectivity, cost-effectiveness, and elimination of chromatographic purification.

Procedure Summary:

  • Step 1: Charge dimethylformamide into the reaction vessel and add sodium salt of 1,2,4-triazole at 25-30°C.
  • Step 2: Add a solution of α-bromo-4-tolunitrile in dimethylformamide at 10°C over approximately 30 minutes.
  • Step 3: Stir the reaction mixture for 2 hours at 10-15°C.
  • Step 4: Quench with demineralized water and extract the product with dichloromethane.
  • Step 5: Dry the organic layer, distill off solvents, and crystallize the crude product from diisopropyl ether.

This process yields 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with greater than 96% selectivity, significantly reducing formation of undesired isomers such as 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile. The avoidance of column chromatography enhances its industrial viability.

Reaction Using Cesium Carbonate and Organic Solvents

Another approach involves reacting 4-halomethyl benzonitrile with 1,2,4-triazole in the presence of cesium carbonate as a base and various organic solvents such as alcohols, ketones (e.g., acetone), nitriles, or polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dimethylacetamide (DMAc).

Key Points:

  • The use of cesium carbonate facilitates the formation of the triazole salt in situ.
  • Solvent choice influences reaction rate and yield, with polar aprotic solvents generally preferred for better nucleophilicity.
  • The product is precipitated from the reaction mixture using suitable organic solvents, simplifying isolation.

This method is described as simple and economical, providing high yields of the target compound.

Comparative Analysis of Preparation Methods

Aspect Sodium Salt + α-Bromo-4-Tolunitrile in DMF Cesium Carbonate + 4-Halomethyl Benzonitrile
Base used Sodium salt of 1,2,4-triazole Cesium carbonate
Solvent Dimethylformamide (DMF) Alcohols, ketones (acetone), DMSO, DMF, DMAc
Temperature 10-30°C Variable, typically ambient to reflux
Reaction time ~2 hours Variable, often longer
Selectivity >96% (high regioselectivity) High, but dependent on conditions
Purification Crystallization, no chromatography needed Precipitation from solvent
Industrial scalability Proven, cost and time efficient Economical, but less documented at scale

Research Findings and Notes

  • The sodium salt method avoids formation of approximately 50% unwanted isomer seen in earlier methods, improving purity and yield significantly.
  • The process eliminates expensive and time-consuming column chromatography, making it suitable for commercial scale production.
  • Reaction conditions are mild, and solvent usage is optimized to reduce environmental impact and costs.
  • The product obtained is directly suitable for further conversion to Letrozole of USP quality without additional purification.
  • The cesium carbonate method offers flexibility in solvent choice and simple product isolation by precipitation, which may be advantageous in specific settings.

Summary Table of Key Reaction Parameters

Parameter Sodium Salt + α-Bromo-4-Tolunitrile Cesium Carbonate + 4-Halomethyl Benzonitrile
Base Sodium salt of 1,2,4-triazole Cesium carbonate
Solvent Dimethylformamide DMF, DMSO, acetone, alcohols
Temperature (°C) 10-30 Ambient to reflux
Reaction Time (hours) 2 Variable (typically longer)
Yield (%) High (>90%) High (reported as high)
Purification Method Crystallization from diisopropyl ether Precipitation from organic solvent
Selectivity >96% desired isomer High but less specified
Industrial Viability Established, cost-effective Economical, less industrial data

Chemical Reactions Analysis

Types of Reactions: 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The benzonitrile group can be oxidized to form benzoic acid derivatives.

  • Reduction: The triazole ring can be reduced to form aminotriazole derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Aminotriazole derivatives.

  • Substitution: Various functionalized benzonitrile derivatives.

Scientific Research Applications

4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. In anticancer research, it may interfere with cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is unique due to its specific structural features. Similar compounds include:

  • 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile: This compound has a nitro group instead of an amino group, leading to different chemical and biological properties.

  • 4-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile: The position of the amino group on the triazole ring varies, resulting in distinct reactivity and applications.

Biological Activity

4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile (CAS Number: 1249222-99-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the triazole moiety is significant as it has been associated with various pharmacological effects, including anticancer and antimicrobial activities. This article explores the biological activity of this compound through an examination of its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7N5\text{C}_9\text{H}_7\text{N}_5

Key Characteristics:

  • IUPAC Name: 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile
  • Molecular Weight: 185.19 g/mol
  • Physical Form: Powder
  • Purity: ≥95%

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance, a series of biphenyl-triazole-benzonitrile derivatives were synthesized and tested for their ability to inhibit the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. Among these derivatives, one compound demonstrated an IC50 value of 8.52 μM, indicating potent inhibitory activity against PD-L1 .

Table 1: Inhibitory Activity of Selected Compounds

CompoundIC50 (μM)Mechanism of Action
Compound 78.52Inhibition of PD-1/PD-L1 binding
Compound 612.28Inhibition of PD-1/PD-L1 binding
Compound 8a14.08Inhibition of PD-1/PD-L1 binding

Antimicrobial Activity

The triazole ring in compounds like this compound has also been linked to antimicrobial properties. Triazoles are known for their ability to disrupt fungal cell wall synthesis and have been utilized as antifungal agents in clinical settings .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

Anticancer Mechanism:
The inhibition of the PD-1/PD-L1 pathway suggests that this compound may enhance T-cell activation and proliferation in the tumor microenvironment, thereby promoting an immune response against cancer cells .

Antimicrobial Mechanism:
Triazoles interfere with the synthesis of ergosterol in fungal cell membranes, leading to increased membrane permeability and ultimately cell death .

Study on Anticancer Efficacy

A notable study synthesized a series of triazole-containing compounds and evaluated their anticancer efficacy against various human cancer cell lines. The results indicated that structural modifications at the C-4 position significantly enhanced biological potency. The study concluded that certain derivatives exhibited promising antiproliferative activity by inducing apoptosis in cancer cells .

Crystal Structure Analysis

Crystal structure analysis has provided insights into the molecular interactions and stability of triazole derivatives. The structural data reveal how these compounds can form hydrogen bonds with target proteins, enhancing their biological activity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile?

  • Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method. For example, similar triazole derivatives were synthesized using THF/water (1:1) as solvent, copper sulfate as a catalyst, and sodium ascorbate as a reducing agent at room temperature, yielding up to 90% . Precursor preparation often involves azidomethyl intermediates and alkyne coupling partners.

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Detect nitrile (C≡N) stretches near 2237 cm⁻¹ and triazole ring vibrations .
  • NMR : 1^1H NMR (500 MHz, CDCl₃) typically shows peaks for triazole protons (δ 8.25–8.04 ppm) and benzonitrile aromatic protons (δ 7.70–7.33 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 306 [M]⁺ for analogs) .

Q. What stability considerations are critical during storage?

  • Methodological Answer : The compound should be stored sealed in dry conditions at 2–8°C to prevent hydrolysis of the nitrile group or triazole ring degradation . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition temperatures .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound with aromatase enzymes?

  • Methodological Answer : Docking studies using software like AutoDock Vina can model interactions with aromatase (CYP19A1). Letrozole analogs, such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile, showed high cytotoxic activity against breast cancer cell lines (IC₅₀: 14.5–27.1 µg/mL), suggesting similar triazole derivatives may bind to the enzyme’s heme domain .

Q. How do solvent polarity and temperature affect reaction kinetics in its synthesis?

  • Methodological Answer : Kinetic studies in polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution steps. For example, THF/water mixtures at 25°C optimize CuAAC reaction rates, while elevated temperatures (>50°C) may degrade intermediates .

Q. How can structural modifications enhance cytotoxicity while minimizing off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate:

  • Electron-withdrawing groups (e.g., Cl on phenyl rings) improve potency (IC₅₀: 14.3 µg/mL for 1h vs. T47D cells) .
  • Amino substitutions on the triazole ring may reduce metabolic instability .
  • Table : Cytotoxicity of Analogues
CompoundCell Line (IC₅₀, µg/mL)Reference
1c (3-Cl phenyl)MCF-7: 27.1; MDA-MB-231: 14.5
1h (4-OCH₃ phenyl)T47D: 14.3

Q. How can crystallography resolve discrepancies in reported structural data?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines atomic coordinates and validates bond angles. For example, WinGX software processes diffraction data to resolve ambiguities in triazole ring geometry .

Q. What strategies reconcile conflicting cytotoxicity data across studies?

  • Methodological Answer : Normalize data using internal controls (e.g., Etoposide) and validate via orthogonal assays (e.g., ATP-based viability vs. MTT). For instance, compound 1k showed IC₅₀ = 16.8 µg/mL against T47D in MTT but may require confirmation via flow cytometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile
Reactant of Route 2
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4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

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